molecular formula C12H18O4 B8450707 8-Methyl-2,4-dioxonon-7-enoic acid ethyl ester

8-Methyl-2,4-dioxonon-7-enoic acid ethyl ester

Cat. No. B8450707
M. Wt: 226.27 g/mol
InChI Key: JYOBRZXOJMZFLA-UHFFFAOYSA-N
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Description

8-Methyl-2,4-dioxonon-7-enoic acid ethyl ester is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 8-methyl-2,4-dioxonon-7-enoate

InChI

InChI=1S/C12H18O4/c1-4-16-12(15)11(14)8-10(13)7-5-6-9(2)3/h6H,4-5,7-8H2,1-3H3

InChI Key

JYOBRZXOJMZFLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)CCC=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.465 g, 19.4 mmol) was added slowly to a NaCl ice bath containing EtOH (5.88 mL, 3.3 M) stirring under N2. 6-Methylhept-5-en-2-one (2.4412 g, 19.3 mmol) and diethyloxalate (2.63 mL, 19.4 mmol) were mixed together, and then added to the chilled NaOEt solution. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred for 6 hours, at which point the reaction was judged complete by TLC. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated, and purified by silica gel chromatography (Combiflash column, 70:30:3 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 1.9190 g (43.8%) of 49. 1H (CDCl3, 400 MHz): δ 14.44 (1H, broad s), 6.34 (1H, s), 5.06 (1H, t, J=7.3 Hz, 4.33 (2H, q, J=7.1 Hz), 2.49 (2H, t, J=7.3 Hz), 2.31 (2H, q, J=7.3 Hz), 1.66 (3H, s), 1.60 (3H, s), 1.35 (3H, t, J=7.1 Hz) ppm. 13C (CDCl3, 100 MHz): δ 202.83, 166.39, 162.08, 133.42, 121.90, 101.64, 62.40, 40.92, 25.59, 23.34, 17.61, 13.96 ppm. DEPT (CDCl3, 100 MHz): CH3 carbons: 25.59, 17.62, 13.97; CH2 carbons: 62.40, 40.92, 23.34; CH carbons: 121.90, 101.64 ppm. HPLC: 11.007 min.
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
2.4412 g
Type
reactant
Reaction Step Two
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.88 mL
Type
solvent
Reaction Step Four
Name
Yield
43.8%

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